3-[(1-Phenylpropyl)amino]propan-1-ol
Description
Overview of Amino Alcohol Scaffolds in Chemical Research
Amino alcohols are a significant class of organic compounds characterized by the presence of both an amine and an alcohol functional group. This bifunctionality makes them versatile building blocks in organic synthesis. fishersci.com The spatial relationship between the amino and hydroxyl groups (e.g., 1,2-, 1,3-, or 1,4-amino alcohols) dictates their chemical reactivity and utility. The 1,3-amino alcohol motif, in particular, is a key structural element in numerous natural products and pharmaceutically active compounds. researchgate.net
These scaffolds are instrumental in the synthesis of a wide array of more complex molecules and serve as chiral auxiliaries and ligands in asymmetric synthesis. fishersci.com The development of novel synthetic methodologies for creating stereochemically defined amino alcohols is an active area of research, driven by the demand for enantiomerically pure compounds in the pharmaceutical industry. The synthesis of N-substituted β-amino alcohols, for example, is a critical process for creating a diverse range of chemical entities with potential biological activity.
Structural Characteristics and Chemical Substructure Analysis of 3-[(1-Phenylpropyl)amino]propan-1-ol
Detailed experimental data, such as NMR or mass spectrometry, for this compound are not widely available in publicly accessible research literature. However, a structural analysis can be conducted based on its constituent parts. The molecule is composed of a propan-1-ol backbone, a secondary amine, and a 1-phenylpropyl group attached to the nitrogen atom.
The key substructures are:
Propan-1-ol: A three-carbon aliphatic chain with a primary alcohol functional group. This part of the molecule is polar and capable of hydrogen bonding.
Secondary Amine: The nitrogen atom is bonded to the propanol (B110389) chain and the phenylpropyl group, making it a secondary amine. This functional group imparts basic properties to the molecule and is also a site for further chemical modification.
1-Phenylpropyl group: This substituent consists of a propyl chain with a phenyl group attached to the first carbon. The phenyl group introduces aromaticity and steric bulk to the molecule, which can influence its reactivity and intermolecular interactions.
The presence of a chiral center at the carbon atom of the 1-phenylpropyl group where it attaches to the nitrogen means that this compound can exist as stereoisomers. The specific stereochemistry would be a critical factor in its biological activity and its application in asymmetric synthesis.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H19NO |
| Molecular Weight | 193.29 g/mol |
| XLogP3 | 2.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 6 |
Note: These properties are computationally predicted and have not been experimentally verified.
Academic Research Significance of Phenylpropyl-Containing Amino Alcohol Derivatives
While specific research on this compound is limited, the broader class of phenylpropyl-containing amino alcohol derivatives has garnered significant interest in academic and industrial research, particularly in medicinal chemistry. The 3-amino-1-phenylpropanol core structure is a key intermediate in the synthesis of several pharmaceuticals. google.com
For instance, analogs of this structure are investigated for their interaction with neurotransmitter transporters, such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.gov The substitution pattern on both the phenyl ring and the amino group can significantly influence the binding affinity and selectivity for these transporters.
Furthermore, the synthesis of optically active 3-amino-1-phenylpropanol derivatives is of high importance. Research has focused on developing efficient asymmetric synthetic routes to obtain specific enantiomers, which often exhibit distinct pharmacological profiles. google.com The development of orthogonally protected amino alcohols containing a phenylpropyl moiety highlights their utility in peptide synthesis and the creation of peptaibols. nih.gov
The synthetic versatility of the 1,3-amino alcohol framework allows for its conversion into a variety of heterocyclic structures, such as azetidines, pyrrolidines, and oxazinanes, which are of significant biological interest. researchgate.net The phenylpropyl group in these derivatives can play a crucial role in modulating their biological activity through steric and electronic effects.
Structure
3D Structure
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-(1-phenylpropylamino)propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-2-12(13-9-6-10-14)11-7-4-3-5-8-11/h3-5,7-8,12-14H,2,6,9-10H2,1H3 |
InChI Key |
CCVYNVIPGDBNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NCCCO |
Origin of Product |
United States |
Chemical Transformations and Derivatization of 3 1 Phenylpropyl Amino Propan 1 Ol
Reactions Involving the Primary Hydroxyl Group
The primary hydroxyl group in 3-[(1-Phenylpropyl)amino]propan-1-ol is a key site for derivatization, allowing for the introduction of various functional groups through etherification, esterification, and oxidation.
Functionalization through Etherification and Esterification
Etherification of the primary hydroxyl group can be achieved under various conditions. For instance, in syntheses of related compounds like fluoxetine, which features a similar 3-amino-1-phenylpropan-1-ol (B18842) core structure, the hydroxyl group is reacted with an aryl halide in the presence of a base to form an ether linkage. google.com This suggests that the hydroxyl group of this compound could be deprotonated with a suitable base, such as sodium hydride, to form an alkoxide that can then act as a nucleophile in a Williamson ether synthesis.
Esterification, another common transformation for primary alcohols, can be carried out by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. These reactions are typically catalyzed by an acid or a base. Given the presence of the basic secondary amine, acid-catalyzed esterification would likely require protection of the amine to prevent unwanted side reactions. Alternatively, reaction with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base, such as triethylamine, would favor the formation of the ester at the primary hydroxyl group.
Table 1: Examples of Etherification and Esterification Reactions
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Etherification | Alkyl or Aryl Halide | Ether |
| Esterification | Carboxylic Acid or Derivative | Ester |
Selective Oxidation Pathways of the Alcohol Functionality
The selective oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. The presence of a secondary amine complicates this transformation, as amines are also susceptible to oxidation. Therefore, the choice of a mild and selective oxidizing agent is crucial.
Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are known for the selective oxidation of primary alcohols to aldehydes while minimizing over-oxidation and reactions with other functional groups. To achieve the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent could be employed, although protection of the secondary amine might be necessary to avoid undesired side reactions.
Table 2: Oxidation Products of the Primary Hydroxyl Group
| Oxidizing Agent | Product |
|---|---|
| Pyridinium Chlorochromate (PCC) | 3-[(1-Phenylpropyl)amino]propanal |
| Jones Reagent | 3-[(1-Phenylpropyl)amino]propanoic acid |
Reactions Involving the Secondary Amine Group
The secondary amine in this compound is a nucleophilic center and can readily undergo acylation, sulfonylation, and further alkylation reactions.
Acylation and Sulfonylation Reactions
Acylation of the secondary amine can be readily achieved by treatment with acid chlorides or anhydrides. This reaction typically proceeds smoothly in the presence of a base to neutralize the hydrogen halide byproduct. The resulting amides are generally stable compounds.
Sulfonylation, the reaction with sulfonyl chlorides, is analogous to acylation and yields sulfonamides. For instance, the reaction of a similar amino alcohol with p-toluenesulfonyl chloride has been reported, although in that specific case, the reaction occurred at the hydroxyl group. google.com However, by controlling the reaction conditions, such as temperature and the nature of the base, selective sulfonylation of the amine can be favored.
Further Alkylation and Quaternization Strategies
The secondary amine can be further alkylated to a tertiary amine using alkyl halides. This reaction is a standard nucleophilic substitution where the amine acts as the nucleophile. The choice of the alkylating agent and reaction conditions can influence the degree of alkylation. The direct N-alkylation of amino acid esters using alcohols has been demonstrated, suggesting that similar strategies could be applicable here. rug.nl
Exhaustive alkylation of the amine functionality with an excess of an alkyl halide leads to the formation of a quaternary ammonium (B1175870) salt. This quaternization results in a permanently charged derivative, which can significantly alter the physical and chemical properties of the molecule.
Chemical Modifications of the Phenyl Ring System
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The existing aminoalkyl side chain is an ortho-, para-directing group, although its activating or deactivating nature can be influenced by the protonation state of the amine.
Typical electrophilic aromatic substitution reactions that could be performed on the phenyl ring include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The specific conditions for these reactions would need to be carefully selected to avoid reactions with the hydroxyl and amino groups on the side chain. For example, nitration with a mixture of nitric and sulfuric acid could lead to oxidation or other side reactions involving the side chain. Therefore, protection of the alcohol and amine functionalities might be a prerequisite for achieving selective modification of the phenyl ring.
Table 3: Potential Phenyl Ring Modifications
| Reaction Type | Reagent Example | Expected Product Position |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Ortho, Para |
| Halogenation | Br₂/FeBr₃ | Ortho, Para |
| Sulfonation | SO₃/H₂SO₄ | Ortho, Para |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Ortho, Para |
Electrophilic Aromatic Substitution Reactions
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for the functionalization of aromatic compounds. The substituents already present on the benzene (B151609) ring, namely the alkylamino side chain, influence the regioselectivity and rate of these reactions. The amino group, being an activating group, directs incoming electrophiles to the ortho and para positions. However, under strongly acidic conditions often employed in these reactions, the nitrogen atom can be protonated, transforming the amino group into a deactivating, meta-directing ammonium group. Consequently, the reaction conditions must be carefully controlled to achieve the desired substitution pattern.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. While specific studies detailing these reactions on this compound are not extensively documented in publicly available literature, the principles of electrophilic aromatic substitution on analogous N-alkylanilines and related structures provide a strong basis for predicting their outcomes.
Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring is typically achieved using a mixture of nitric acid and sulfuric acid. The reaction with N-alkylanilines is known to be vigorous and can lead to oxidation and the formation of complex mixtures if not performed at low temperatures. The directing effect of the amino group would favor the formation of ortho- and para-nitro derivatives.
Halogenation: The introduction of a halogen (e.g., bromine, chlorine) can be accomplished using the elemental halogen with a Lewis acid catalyst or other halogenating agents. For N-aryl amines, halogenation is often facile and can lead to polysubstitution if the reaction is not carefully controlled. The primary products expected would be the ortho- and para-halo derivatives.
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst, such as aluminum chloride. A significant challenge in the Friedel-Crafts acylation of N-alkylanilines is the propensity of the Lewis acid to coordinate with the basic nitrogen atom of the amino group. This coordination deactivates the ring towards electrophilic attack. Therefore, protection of the amino group is often a necessary prerequisite for successful Friedel-Crafts acylation.
A hypothetical reaction scheme for the nitration of this compound is presented below, illustrating the expected major products based on the directing effects of the amino group.
| Reactant | Reagents | Expected Major Products |
| This compound | HNO₃, H₂SO₄ | 3-[(4-Nitro-1-phenylpropyl)amino]propan-1-ol and 3-[(2-Nitro-1-phenylpropyl)amino]propan-1-ol |
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)
Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful and versatile method for the formation of carbon-carbon bonds. nih.gov These reactions are instrumental in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science. nih.govscilit.commdpi.com The general scheme for a Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govresearchgate.netresearchgate.netsnnu.edu.cn
To utilize the Suzuki-Miyaura reaction for the derivatization of this compound, the phenyl ring must first be functionalized with a suitable leaving group, such as a halogen (e.g., bromine, iodine). This halogenated derivative can then be coupled with a variety of aryl or heteroaryl boronic acids to generate biaryl structures.
The synthesis of a halogenated precursor of this compound, for example, 3-[(1-(4-bromophenyl)propyl)amino]propan-1-ol, would be the initial step. This could be achieved through electrophilic bromination of the parent compound or by starting the synthesis from a brominated precursor.
Once the halo-derivative is obtained, it can be subjected to Suzuki-Miyaura coupling conditions. The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled. A variety of palladium catalysts and ligands have been developed to achieve high yields and functional group tolerance. scilit.comnih.gov
A representative Suzuki-Miyaura coupling reaction involving a hypothetical bromo-derivative of this compound is outlined in the table below. This illustrates the potential for creating a diverse library of biaryl compounds from this scaffold.
| Aryl Halide | Boronic Acid | Catalyst System (Example) | Product |
| 3-[(1-(4-Bromophenyl)propyl)amino]propan-1-ol | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-[(1-(Biphenyl-4-yl)propyl)amino]propan-1-ol |
| 3-[(1-(4-Bromophenyl)propyl)amino]propan-1-ol | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 3-[(1-(4'-Methoxybiphenyl-4-yl)propyl)amino]propan-1-ol |
| 3-[(1-(4-Bromophenyl)propyl)amino]propan-1-ol | Pyridine-3-boronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 3-[(1-(4-(Pyridin-3-yl)phenyl)propyl)amino]propan-1-ol |
These examples highlight the synthetic utility of transition metal-catalyzed cross-coupling reactions in expanding the chemical space accessible from this compound, enabling the creation of novel derivatives with potentially interesting biological or material properties.
Stereochemical Analysis and Enantioselective Synthesis of 3 1 Phenylpropyl Amino Propan 1 Ol
Identification and Significance of the Chiral Center at C-1 of the 1-Phenylpropyl Moiety
The molecular structure of 3-[(1-phenylpropyl)amino]propan-1-ol contains a single stereogenic center, which imparts chirality to the molecule. wikipedia.org This chiral center is located at the first carbon (C-1) of the 1-phenylpropyl group. A carbon atom is defined as a chiral or stereogenic center when it is bonded to four different substituents in a tetrahedral arrangement. tru.canih.gov In the case of this compound, the C-1 atom is attached to:
A hydrogen atom (-H)
A phenyl group (-C₆H₅)
An ethyl group (-CH₂CH₃)
An aminopropanol (B1366323) group (-NHCH₂CH₂CH₂OH)
This specific arrangement means that the molecule is non-superimposable on its mirror image. wikipedia.org These two non-superimposable mirror-image forms are known as enantiomers. wikipedia.org The two enantiomers of this compound are designated as (R)-3-[(1-phenylpropyl)amino]propan-1-ol and (S)-3-[(1-phenylpropyl)amino]propan-1-ol, according to the Cahn-Ingold-Prelog (CIP) priority rules. nih.gov
The significance of this chirality is profound, particularly in the context of pharmacology and medicinal chemistry. Enantiomers of a chiral drug can exhibit substantial differences in their biological activity, including their pharmacodynamic and pharmacokinetic profiles. wikipedia.org One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer). wikipedia.org Therefore, the synthesis of single-enantiomer pharmaceuticals is of critical importance to maximize therapeutic efficacy and minimize potential risks. The stereochemical purity of the final active pharmaceutical ingredient is a key factor in its development and clinical application.
Asymmetric Synthetic Approaches to Enantiomerically Enriched this compound
The synthesis of specific enantiomers of this compound requires stereocontrolled methods. Asymmetric synthesis aims to produce a single enantiomer or a mixture enriched in one enantiomer, a critical process for creating modern pharmaceuticals. Key strategies include the use of chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliary-Mediated Syntheses
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of the chiral center at C-1.
A general approach involves acylating a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine amide, with propanoic acid. wikipedia.org The α-proton of the resulting imide or amide can be removed by a strong base to form a chiral enolate. This enolate then reacts with an electrophile, such as a benzylating agent. The steric bulk of the chiral auxiliary physically blocks one face of the enolate, forcing the electrophile to attack from the less hindered face, thereby creating a new stereocenter with a high degree of diastereoselectivity. Subsequent removal of the auxiliary reveals the enantiomerically enriched 1-phenylpropyl precursor, which can then be converted to the target amino alcohol.
Table 1: Common Chiral Auxiliaries and Their Application
| Chiral Auxiliary | Typical Application | Removal Conditions |
|---|---|---|
| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Acidic or basic hydrolysis, reduction (e.g., LiBH₄) |
| Pseudoephedrine | Asymmetric α-alkylation of carboxylic acids | Acidic or basic hydrolysis |
| Camphorsultam | Asymmetric Diels-Alder, aldol, and alkylation reactions | Hydrolysis, reduction |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Asymmetric synthesis of α-amino acids | Acid hydrolysis |
Asymmetric Catalysis in Reduction Reactions
Asymmetric catalysis is a highly efficient method for producing enantiomerically pure compounds, as only a small amount of a chiral catalyst is needed to generate a large quantity of the desired product. wikipedia.org The key step in synthesizing this compound via this route is often the enantioselective reduction of a prochiral ketone precursor, such as 1-phenyl-1-propanone, or the reductive amination of this ketone in the presence of 3-aminopropan-1-ol.
Transition metal catalysts complexed with chiral ligands are powerful tools for asymmetric reductions. wikipedia.org Chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), in complex with metals like ruthenium (Ru) or rhodium (Rh), can effectively catalyze the asymmetric hydrogenation of ketones to produce chiral alcohols with high enantiomeric excess (ee). wikipedia.org Similarly, chiral diamine or amino alcohol ligands can be used in transition metal-catalyzed transfer hydrogenation, which uses hydrogen donors like isopropanol (B130326) or formic acid instead of H₂ gas. wikipedia.orgsigmaaldrich.com
Organocatalysis, the use of small, metal-free organic molecules as catalysts, has emerged as another powerful strategy. acs.org Chiral primary β-amino alcohols, derived from natural amino acids, can act as efficient organocatalysts in asymmetric reactions. rsc.orgresearchgate.net For instance, they can catalyze the asymmetric Michael addition of various nucleophiles to nitroalkenes, a reaction that can be adapted to form precursors for the target molecule. rsc.org Chiral phosphoric acids have also been used as Brønsted acid catalysts for the kinetic resolution of racemic amino alcohols through enantioselective acetalization. nih.govacs.org
Table 2: Examples of Catalytic Systems for Asymmetric Ketone Reduction
| Catalyst System | Reaction Type | Typical Substrate | Reported Enantioselectivity (ee) |
|---|---|---|---|
| Ru-BINAP | Asymmetric Hydrogenation | Aryl ketones | >90% |
| Rh-Chiral Phosphine | Asymmetric Hydrogenation | β-Keto esters | Up to 97% |
| Chiral Diamine-Ru | Transfer Hydrogenation | Aryl ketones | High |
| Oxazaborolidine (CBS) | Borane (B79455) Reduction | Prochiral ketones | Up to 99% nih.gov |
| Chiral β-Amino Alcohols | Organocatalysis | Ketones/Aldehydes | Up to 89% nih.gov |
Borane reagents, in conjunction with chiral catalysts or as stoichiometric chiral reagents, are widely used for the enantioselective reduction of prochiral ketones to form chiral secondary alcohols, which are key precursors. nih.gov
One of the most prominent methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs borane (BH₃) as the reducing agent with a catalytic amount of a chiral oxazaborolidine. nih.gov The oxazaborolidine catalyst coordinates with both the borane and the ketone, forming a rigid, six-membered ring transition state. wikipedia.org This complex orients the ketone so that the hydride from the borane is delivered to one specific face, leading to the formation of one enantiomer of the alcohol with high selectivity. wikipedia.org
Another well-established method is the Midland Alpine-Borane reduction, which uses a stoichiometric amount of a chiral organoborane reagent, B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane). acs.org This reagent is derived from the hydroboration of α-pinene with 9-BBN. acs.org The steric bulk of the pinane (B1207555) framework effectively shields one face of the prochiral ketone, directing the reduction to the opposite face. acs.org
Diastereomeric and Enantiomeric Resolution Techniques for Racemic Mixtures
When an asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity, the resolution of a racemic mixture (a 50:50 mixture of both enantiomers) is employed. Resolution techniques separate the two enantiomers from each other.
One of the oldest and most common methods is diastereomeric resolution . This involves reacting the racemic amino alcohol with a single enantiomer of a chiral resolving agent, typically a chiral acid like (+)-tartaric acid or (R)-(-)-mandelic acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility. tru.ca This difference allows them to be separated by conventional methods like fractional crystallization. After separation, the pure diastereomeric salt is treated with a base to neutralize the acid, liberating the enantiomerically pure amino alcohol. A similar strategy involves using chiral 1,1′-bi-2-naphthol and boric acid to form separable diastereomeric borate (B1201080) complexes with amino alcohols. acs.org
Kinetic resolution is another powerful technique. In this process, the racemic mixture is reacted with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. acs.org For example, an enzyme or a chiral acylation catalyst might selectively acylate one enantiomer much faster than the other. The reaction is stopped at approximately 50% conversion, allowing for the separation of the unreacted, enantiomerically enriched starting material from the newly formed, enantiomerically enriched product. acs.org Chiral phosphoric acids have been shown to be effective catalysts for the kinetic resolution of racemic amino alcohols via intermolecular acetalization. nih.govacs.org
Finally, chromatographic resolution offers a direct method for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). The chiral stationary phase interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. nih.gov Preparative chiral chromatography can be used to obtain both enantiomers with very high enantiomeric excess (>99% ee). nih.gov
Table 3: Comparison of Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Diastereomeric Resolution | Formation of separable diastereomeric salts/complexes | Scalable, well-established technique | Requires stoichiometric resolving agent; maximum theoretical yield is 50% for one enantiomer per cycle |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst/reagent | Can provide high enantiomeric excess | Maximum theoretical yield is 50%; requires careful control of reaction conversion |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase | Direct separation, high purity achievable for both enantiomers | Can be expensive for large-scale production, requires specialized equipment |
Advanced Structural Characterization of Stereoisomers
The unambiguous determination of the three-dimensional arrangement of atoms in stereoisomers is a critical aspect of modern chemistry, particularly for pharmacologically active compounds where biological activity is intimately linked to stereochemistry. For a chiral molecule like this compound, which contains stereogenic centers, advanced analytical techniques are essential to confirm the absolute configuration and assess the enantiomeric purity of synthesized materials. This section details the application of sophisticated spectroscopic and crystallographic methods for the structural elucidation of such chiral amino alcohols.
Spectroscopic Methods for Enantiomeric Purity Determination
While enantiomers possess identical physical properties in an achiral environment, their interaction with a chiral environment can be differentiated. Spectroscopic methods exploit this principle to determine the relative amounts of each enantiomer in a sample. These techniques often involve the use of chiral auxiliaries or polarized light to induce a measurable difference between the enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries:
NMR spectroscopy is a powerful tool for structural analysis, and its utility can be extended to the determination of enantiomeric purity through the use of chiral resolving agents. These agents, which include chiral solvating agents (CSAs) and chiral lanthanide shift reagents (LSRs), interact with the enantiomers of the analyte to form transient diastereomeric complexes. nih.govlibretexts.org These complexes are energetically different and, therefore, exhibit distinct NMR spectra, allowing for the differentiation and quantification of the individual enantiomers. libretexts.org
Chiral Solvating Agents (CSAs): CSAs form diastereomeric complexes through weak, non-covalent interactions such as hydrogen bonding or dipole-dipole interactions. For amino alcohols, reagents like (R)- or (S)-mandelic acid or derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL) can be effective. researchgate.net The different spatial arrangements within the diastereomeric solvates lead to chemical shift non-equivalence (ΔΔδ) for protons near the stereogenic center. The ratio of the integrals of these separated signals in the ¹H NMR spectrum corresponds directly to the enantiomeric ratio.
Chiral Lanthanide Shift Reagents (LSRs): LSRs are coordination complexes of lanthanide ions (e.g., Europium, Samarium) with chiral ligands. tcichemicals.comharvard.edu The amino and hydroxyl groups of an amino alcohol can chelate to the lanthanide metal center. Due to the paramagnetic nature of the lanthanide, large shifts in the resonance frequencies of the analyte's protons are induced. libretexts.org In a chiral environment provided by the LSR's ligands, the two enantiomers of the amino alcohol will coordinate differently, leading to the formation of diastereomeric complexes. This results in separate sets of signals for each enantiomer, with the separation being significant enough for accurate quantification. tcichemicals.com For example, complexes like Eu(dcm)₃ (tris[d,d-dicampholylmethanato]europium(III)) have been shown to be effective for resolving enantiotopic resonances in chiral molecules containing basic functional groups. harvard.edu
| Agent Type | Example Reagent | Mechanism of Action | Typical Observable Effect |
|---|---|---|---|
| Chiral Solvating Agent (CSA) | (R)-Mandelic Acid | Forms diastereomeric salts/complexes via hydrogen bonding and other non-covalent interactions. | Chemical shift non-equivalence (ΔΔδ) in ¹H NMR signals proximal to the chiral center. |
| Chiral Solvating Agent (CSA) | (S)-1,1'-bi-2-naphthol (BINOL) derivatives | Forms diastereomeric complexes through hydrogen bonding and π-π stacking. | Well-resolved signals for diastereotopic protons, allowing for integration. nih.gov |
| Chiral Lanthanide Shift Reagent (LSR) | Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) | Forms diastereomeric coordination complexes with Lewis basic sites (amine, alcohol). | Large separation of signals for corresponding protons in the two enantiomers. |
| Chiral Lanthanide Shift Reagent (LSR) | Sm-pdta (Samarium propylenediaminetetraacetate complex) | Forms water-soluble diastereomeric complexes, reducing signal broadening in high-field NMR. tcichemicals.com | Resolution of enantiomer signals for α-amino acids in aqueous solutions. tcichemicals.com |
Vibrational Circular Dichroism (VCD) Spectroscopy:
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov It is an extension of traditional infrared (IR) spectroscopy and provides detailed information about the three-dimensional structure of a molecule in solution. researchgate.net Every chiral molecule has a unique VCD spectrum, and enantiomers exhibit mirror-image spectra.
This technique is particularly powerful for determining the absolute configuration of a molecule without the need for crystallization. researchgate.net The experimental VCD spectrum can be compared to a spectrum predicted by quantum chemical calculations, such as Density Functional Theory (DFT). nih.gov A good match between the experimental spectrum of an enantiomer and the calculated spectrum for a specific configuration (e.g., R or S) allows for an unambiguous assignment of the absolute stereochemistry. For amino alcohols, VCD bands corresponding to OH and NH bending and stretching modes are particularly sensitive to the molecular conformation and configuration. nih.gov
X-ray Crystallographic Studies of Related Amino Alcohols
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides unequivocal proof of connectivity, conformation, and both relative and absolute configuration. While a crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into the expected solid-state behavior of this class of compounds.
A study on the closely related compound 3-Methylamino-3-phenylpropan-1-ol (C₁₀H₁₅NO) reveals key structural features that are likely to be shared. researchgate.net The molecule crystallizes in the monoclinic space group P2₁/n. In the crystal lattice, the molecules are linked by a network of intermolecular hydrogen bonds. Specifically, classical O—H···N and N—H···O hydrogen bonds connect adjacent molecules, forming centrosymmetric dimers and larger tetrameric units. researchgate.net This extensive hydrogen bonding network dictates the molecular packing and stabilizes the crystal structure. The phenyl ring and the propanol (B110389) backbone adopt a specific conformation to accommodate these interactions.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₅NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.9816 (8) |
| b (Å) | 23.8962 (19) |
| c (Å) | 7.4653 (8) |
| β (°) | 111.119 (7) |
| Volume (ų) | 995.40 (19) |
| Z (Molecules per unit cell) | 4 |
| Key Supramolecular Interactions | O—H···N and N—H···O hydrogen bonds |
| Resulting Motifs | Centrosymmetric dimers [R²₂(12)] and tetrameric units [R⁴₄(8)] |
The data from such studies on analogous compounds are invaluable. They confirm that the amino alcohol functionality is a robust hydrogen-bonding motif, which will govern the crystal packing of this compound. The specific torsion angles and bond lengths observed in the crystal structure of the analogue provide a reliable model for the likely conformation of the target molecule in its crystalline form. researchgate.net
Computational and Theoretical Investigations of 3 1 Phenylpropyl Amino Propan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and chemical reactivity of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.
For 3-[(1-Phenylpropyl)amino]propan-1-ol, DFT calculations could be employed to determine a variety of molecular properties:
Optimized Geometry: The calculations can predict the most stable three-dimensional arrangement of atoms, including bond lengths and angles.
Electronic Properties: Key insights can be gained from the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across the molecule. Red-colored regions indicate areas of negative potential (rich in electrons), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor), susceptible to nucleophilic attack. For this compound, the oxygen and nitrogen atoms would be expected to be regions of high electron density.
Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
| Parameter | Description | Hypothetical Value for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | 0.5 eV |
| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical stability and reactivity. | 6.7 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 1.9 D |
| Mulliken Atomic Charges | Partial charges on individual atoms, indicating local electron density (e.g., on N and O). | N: -0.8, O: -0.6 |
Note: The values in this table are hypothetical and serve as an illustration of typical results from DFT calculations for a molecule of this type.
Conformational Analysis and Molecular Dynamics Simulations of the Compound
The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional shape or conformation.
Conformational Analysis involves identifying the stable low-energy arrangements (conformers) of the molecule that arise from rotation around its single bonds. For this compound, key rotatable bonds exist in the propyl and propanol (B110389) chains. The relative orientation of the hydroxyl (-OH), amino (-NH), and phenyl groups is critical. Studies on other amino alcohols have shown that intramolecular hydrogen bonding between the hydroxyl and amino groups can significantly stabilize certain conformations, leading to a folded or extended geometry. frontiersin.org The analysis can be performed by systematically rotating bonds and calculating the potential energy of each resulting structure to identify the most stable conformers.
Molecular Dynamics (MD) Simulations provide a way to study the dynamic behavior of the molecule over time. semanticscholar.orgyoutube.com An MD simulation calculates the forces between atoms and uses them to predict their movements, essentially creating a "movie" of the molecule's motion. nih.govmdpi.com By placing the molecule in a simulated environment (e.g., a box of water molecules), MD can reveal:
How the molecule's conformation changes in a solvent.
The stability of intramolecular hydrogen bonds.
The formation and lifetime of intermolecular hydrogen bonds with solvent molecules.
These simulations are computationally intensive but offer unparalleled insight into the dynamic nature of the compound, which is crucial for understanding how it might adapt its shape to fit into a biological target like a receptor binding site. youtube.com
In Silico Modeling of Molecular Interactions with Biological Targets
In silico modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. nih.govresearchgate.net This method is central to modern drug discovery.
The process for this compound would involve:
Target Selection: Based on the known activities of similar amino alcohol derivatives, a potential biological target is chosen. Amino alcohols are known to interact with various targets, including G-protein coupled receptors, ion channels, and enzymes like plasmepsin II or acetylcholinesterase. nih.govresearchgate.net
Docking Simulation: The three-dimensional structure of the target protein is obtained from a database (like the Protein Data Bank). The compound is then computationally "placed" into the active site of the target in various orientations and conformations.
Scoring and Analysis: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is then analyzed to identify key molecular interactions, such as:
Hydrogen Bonds: Typically formed between the -OH and -NH groups of the ligand and polar amino acid residues in the target.
Hydrophobic Interactions: Involving the phenyl ring and alkyl chains of the ligand with nonpolar residues of the target.
Van der Waals Forces: General attractive or repulsive forces between the ligand and the protein.
Such studies can help rationalize the compound's biological activity and guide the design of new derivatives with improved potency and selectivity. researchgate.net
| Interaction Parameter | Description | Predicted Interactions for this compound |
| Binding Energy | Estimated free energy of binding; a more negative value indicates stronger binding. | -8.5 kcal/mol |
| Hydrogen Bonds | Key stabilizing interactions. | Hydroxyl group with Serine residue; Amino group with Aspartic Acid residue. |
| Hydrophobic Interactions | Interactions involving nonpolar parts of the molecule. | Phenyl ring with Phenylalanine, Leucine, and Tryptophan residues. |
| Interacting Residues | Specific amino acids in the target's active site that form contacts with the compound. | Ser122, Asp125, Phe288, Trp84, Leu290 |
Note: This table presents hypothetical results from a molecular docking simulation to illustrate the type of data generated.
Structure-Property Relationship Studies in Amino Alcohol Derivatives
Structure-Property or Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its physical properties or biological activity. nih.gov For the class of amino alcohol derivatives, extensive research has identified several key structural features that influence their function. nih.gov
The Amino Alcohol Moiety: The presence of both an amino group and a hydroxyl group is often a critical pharmacophore. nih.govnih.gov The distance between these two groups (e.g., whether it is a β-amino alcohol or a γ-amino alcohol) can significantly impact activity. nih.govrroij.com
Stereochemistry: Many biological targets are chiral, meaning they interact differently with different stereoisomers (enantiomers or diastereomers) of a ligand. The stereocenters in this compound (at the carbon bearing the phenyl group and potentially others) are likely crucial for its biological recognition and activity. researchgate.net
The Aromatic Group: The phenyl ring contributes to binding, often through hydrophobic or pi-stacking interactions. Substituents on this ring (e.g., halogens, alkyl, or alkoxy groups) can modulate electronic properties and steric bulk, thereby altering binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating a mathematical relationship between chemical structure and biological activity. imist.ma In a QSAR study, various molecular descriptors (e.g., lipophilicity (logP), molecular weight, electronic properties, and shape indices) are calculated for a series of related compounds. researchgate.net Statistical methods are then used to build a predictive model that can estimate the activity of new, unsynthesized derivatives, accelerating the process of drug development. imist.ma
Research Applications of 3 1 Phenylpropyl Amino Propan 1 Ol in Organic Synthesis and Medicinal Chemistry
Utility as a Versatile Synthetic Building Block and Reagent
The structure of 3-[(1-Phenylpropyl)amino]propan-1-ol is characterized by several key functional and structural motifs that make it a valuable building block in organic synthesis. It contains a secondary amine, a primary alcohol, and a chiral center within the 1-phenylpropyl group. These features allow for a wide range of chemical transformations.
The presence of both an amino and a hydroxyl group allows it to react as a bifunctional molecule, enabling the synthesis of various heterocyclic compounds. The secondary amine can undergo N-alkylation, N-acylation, and other standard amine reactions, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into esters and ethers. This versatility makes it an attractive starting material for creating diverse molecular architectures.
Optically active amino alcohol derivatives are particularly sought after as building blocks for synthesizing pharmaceutical intermediates, fine chemicals, and other physiologically active substances. google.com The inherent chirality of this compound makes it a useful precursor in asymmetric synthesis, where stereochemical control is crucial for the biological activity of the final product. chemimpex.com Its ability to serve as a precursor for more complex chiral molecules positions it as a favored choice for both academic research and industrial chemical synthesis. chemimpex.com
Role as an Intermediate in the Synthesis of Complex Organic Molecules and Pharmaceutical Precursors
The 3-amino-1-phenylpropan-1-ol (B18842) scaffold is a core component in several well-known pharmaceutical agents. google.com Consequently, this compound and its analogues are recognized as crucial intermediates in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients (APIs).
Derivatives of 3-amino-1-phenylpropanol are key intermediates in the synthesis of important drugs that act as serotonin (B10506) or norepinephrine (B1679862) reuptake inhibitors. googleapis.com For example, 3-methylamino-1-phenylpropanol is a key intermediate for the antidepressant fluoxetine. google.comgoogle.com Similarly, the core structure is integral to the synthesis of drugs such as Tomoxetine and Nisoxetine. google.com The synthesis of these drugs often involves the preparation of the chiral amino alcohol core, followed by further chemical modifications. google.comgoogleapis.com While the N-substituent (1-phenylpropyl) on the target compound differs from these specific examples, the underlying synthetic importance of the 3-amino-1-phenylpropanol framework remains. This highlights its role as a pivotal precursor for pharmacologically significant molecules.
| Precursor Intermediate | Resulting Pharmaceutical Drug | Therapeutic Class |
|---|---|---|
| 3-Methylamino-1-phenylpropanol | Fluoxetine | Antidepressant (SSRI) |
| (R)-3-Methylamino-1-phenylpropanol | (R)-Fluoxetine | Antidepressant (SSRI) |
| 3-Amino-1-phenylpropanol Derivatives | Tomoxetine | ADHD Treatment (NRI) |
| 3-Amino-1-phenylpropanol Derivatives | Nisoxetine | Antidepressant (NRI) |
| 3-Hydroxy-3-arylpropylamines | Duloxetine | Antidepressant (SNRI) |
Development of Novel Scaffolds for Medicinal Chemistry Research
The 3-amino-1-phenylpropanol scaffold is a promising template for developing novel, pharmacologically active compounds. The design principles for creating derivatives from this scaffold involve targeted modifications at its three primary functional regions: the secondary amine, the primary alcohol, and the phenyl ring.
Modification of the Amine: The nitrogen atom can be functionalized to introduce a variety of substituents, altering the molecule's polarity, basicity, and steric profile. This can influence binding affinity and selectivity for biological targets.
Modification of the Alcohol: The hydroxyl group can be esterified or etherified to modulate the compound's lipophilicity and metabolic stability.
Modification of the Phenyl Ring: Substituents can be introduced onto the aromatic ring to explore structure-activity relationships (SAR). For example, introducing electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its interaction with target proteins.
A practical example of this approach is the synthesis of a series of 3-amino-2-methyl-1-phenylpropanones, which demonstrated potent hypolipidemic activity by lowering both serum cholesterol and triglyceride levels in animal models. nih.gov This demonstrates how systematic modification of the core scaffold can lead to the discovery of compounds with significant biological effects.
The functional groups within this compound are critical for its potential interactions with biological macromolecules, making it an excellent scaffold for ligand design. stereoelectronics.org The amine and alcohol moieties are capable of participating in hydrogen bonding, a key interaction in drug-receptor binding. stereoelectronics.org The hydroxyl group's oxygen can act as a hydrogen bond acceptor, while its hydrogen can act as a donor. stereoelectronics.org
The secondary amine is also a key player in molecular interactions. In its neutral state, the nitrogen's lone pair of electrons can act as a hydrogen bond acceptor. stereoelectronics.org Under physiological conditions, the amine is often protonated, allowing it to act as a hydrogen bond donor and, more significantly, to form strong ionic bonds with negatively charged residues, such as carboxylate groups (aspartate or glutamate), in the binding site of a protein. stereoelectronics.org The phenyl group can engage in hydrophobic and π-stacking interactions.
By modifying the substituents on the scaffold, medicinal chemists can fine-tune these interactions to achieve high affinity and selectivity for a specific molecular target, such as an enzyme, receptor, or transporter protein. nih.gov
Chirality is a fundamental consideration in modern drug discovery, as the different enantiomers of a chiral drug can exhibit widely varying pharmacological, metabolic, and toxicological properties. nih.gov The this compound molecule contains a chiral center at the benzylic carbon of the 1-phenylpropyl group. The carbon bearing the hydroxyl group can also be a chiral center, leading to the possibility of multiple stereoisomers.
The chiral amino alcohol motif is a prevalent structural feature in many pharmaceuticals. acs.org The specific three-dimensional arrangement of the amine and alcohol groups is often crucial for precise interaction with a chiral biological target. nih.gov Consequently, a major focus in drug discovery is asymmetric synthesis, which aims to produce a single, desired enantiomer efficiently. nih.govmdpi.com The development of stereoselective synthetic routes to access enantiomerically pure 3-amino-1-phenylpropanol derivatives is an active area of research, as it provides access to potent and safer therapeutic agents. mdpi.com
Exploration of Functional Selectivity in Defined Biological Systems (In Vitro Investigations)
To explore the therapeutic potential of novel compounds derived from the this compound scaffold, a range of in vitro investigations are typically employed. These studies are designed to assess the compound's biological activity, mechanism of action, and selectivity in controlled laboratory settings.
By analogy, research on structurally related scaffolds provides insight into the types of in vitro assays that would be relevant. For instance, new derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-ones were evaluated for their cytotoxic effects against the MCF-7 human breast cancer cell line using the MTT assay to measure cell viability. nih.gov Similarly, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were screened for anticancer activity against A549 lung cancer cells and for their antioxidant properties. mdpi.com
| Analogous Compound Class | In Vitro Model | Biological Activity Investigated | Reference |
|---|---|---|---|
| 1,3-Diphenyl-3-(phenylthio)propan-1-ones | MCF-7 Breast Cancer Cells | Cytotoxicity (Anticancer) | nih.gov |
| 3-((4-Hydroxyphenyl)amino)propanoic Acids | A549 Lung Cancer Cells | Cell Viability, Cell Migration (Anticancer) | mdpi.com |
| 3-Amino-2-methyl-1-phenylpropanones | Rodent Liver Homogenates | Enzyme Inhibition (HMG-CoA Reductase) | nih.gov |
Future Directions in 3 1 Phenylpropyl Amino Propan 1 Ol Research
Development of Novel and Sustainable Synthetic Methodologies
Furthermore, the development of novel synthetic pathways that utilize readily available and renewable starting materials will be a key area of investigation. This could involve the use of flow chemistry, which allows for continuous production with better control over reaction parameters, leading to higher purity and safer processes.
Advancement of Enantioselective Synthesis Strategies for High Stereopurity
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the ability to selectively synthesize a single enantiomer of 3-[(1-Phenylpropyl)amino]propan-1-ol is of paramount importance for its potential therapeutic applications. While methods for the enantioselective synthesis of similar amino alcohols exist, such as the use of chiral catalysts or resolving agents, there is a continuous drive to develop more efficient and cost-effective strategies.
Future research will likely focus on the design and application of novel chiral catalysts, including organocatalysts and transition-metal complexes, that can provide high enantioselectivity under mild reaction conditions. The development of enzymatic resolutions and asymmetric reductions of ketone precursors are also promising areas for further investigation. The goal is to achieve near-perfect stereocontrol, yielding enantiomerically pure products without the need for tedious and costly purification steps.
Exploration of Undiscovered Chemical Transformations and Derivatization Pathways
The functional groups present in this compound, namely the secondary amine and the primary alcohol, offer multiple sites for chemical modification. Future research will undoubtedly explore novel chemical transformations and derivatization pathways to create a diverse library of new compounds with potentially unique properties.
This could involve the development of selective protection and deprotection strategies to functionalize either the amino or the hydroxyl group independently. Furthermore, the exploration of reactions that modify the phenyl ring or the propyl chain will open up new avenues for creating structural diversity. The discovery of novel cyclization reactions, for example, could lead to the synthesis of new heterocyclic scaffolds with interesting biological activities.
Application of Advanced Computational Design and Predictive Modeling for Derivative Libraries
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. In the context of this compound, these techniques can be employed to accelerate the design and discovery of new derivatives with desired properties.
Future research will likely involve the use of quantum mechanics and molecular dynamics simulations to understand the structure-activity relationships of this compound and its analogs. Predictive models, based on machine learning and artificial intelligence, can be developed to screen virtual libraries of derivatives for their potential biological activity, toxicity, and physicochemical properties. This in silico approach can significantly reduce the time and cost associated with the synthesis and testing of new compounds, allowing researchers to focus on the most promising candidates.
Investigation of Broader Research Applications within Chemical Biology and Materials Science
While this compound is primarily known as a pharmaceutical intermediate, its unique chemical structure suggests that it could find applications in other scientific disciplines. In chemical biology, derivatives of this compound could be developed as molecular probes to study biological processes or as ligands for specific protein targets. The amino alcohol moiety could also serve as a scaffold for the development of new catalysts or sensors.
In materials science, the incorporation of this compound into polymers could lead to the development of new materials with tailored properties, such as improved thermal stability or specific surface functionalities. Its ability to form hydrogen bonds and coordinate with metal ions could also be exploited in the design of self-assembling systems and functional coordination polymers. The exploration of these broader applications will undoubtedly open up new and exciting avenues for future research.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR):
Use H and C NMR to verify the presence of the phenyl group (aromatic protons at δ 7.2–7.4 ppm), hydroxyl (-OH) resonance (δ 1.5–2.5 ppm, broad), and amine protons (δ 2.8–3.2 ppm). - Infrared (IR) Spectroscopy:
Confirm hydroxyl (3200–3600 cm) and amine (3300–3500 cm) stretches. - X-ray Crystallography:
Resolve the stereochemistry and hydrogen-bonding network, particularly if chiral centers are present . - Mass Spectrometry (MS):
Validate the molecular ion peak (e.g., [M+H] at m/z corresponding to CHNO).
How can researchers achieve high enantiomeric purity of this compound, and what analytical techniques are used to validate it?
Advanced Research Question
Enantiomeric separation can be achieved via:
- Chiral Catalysis: Use asymmetric hydrogenation with a chiral ligand (e.g., BINAP-Ru complexes) during the reduction step .
- Chromatographic Resolution: Employ chiral HPLC (e.g., Chiralpak® IA column) with a mobile phase of hexane/isopropanol (90:10).
- Enzymatic Resolution: Lipases or esterases can selectively hydrolyze one enantiomer from a racemic mixture.
Validation methods include polarimetry, circular dichroism (CD), and enantioselective GC or HPLC with a diode array detector (DAD) .
What experimental strategies are effective for studying the interaction of this compound with biological targets, such as enzymes or receptors?
Advanced Research Question
- Enzyme Kinetics: Perform Michaelis-Menten assays to measure inhibition constants () using substrates like acetylcholinesterase or cytochrome P450 isoforms. Monitor activity spectrophotometrically (e.g., Ellman’s reagent for cholinesterases) .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinities () and thermodynamic parameters (ΔH, ΔS).
- Molecular Docking: Use software like AutoDock Vina to model interactions with receptor active sites, focusing on hydrogen bonds between the hydroxyl/amine groups and residues like Asp or Glu .
How do structural modifications to this compound influence its physicochemical and pharmacological properties compared to analogs?
Advanced Research Question
Comparative structure-activity relationship (SAR) studies can be conducted using analogs:
| Compound | Structural Modification | Key Property Change |
|---|---|---|
| 3-Amino-1-propanol | No phenyl group | Reduced lipophilicity |
| 3-Dimethylamino derivative | N-methylation | Enhanced metabolic stability |
| 3-(4-Chlorophenyl) analog | Halogen substitution | Increased receptor affinity |
Methodology:
- Synthesize analogs via targeted substitutions (e.g., alkylation, halogenation).
- Evaluate solubility (shake-flask method), logP (HPLC), and bioactivity (IC assays) .
What computational approaches are recommended to predict the metabolic pathways of this compound?
Advanced Research Question
- In Silico Metabolism Prediction: Use software like Schrödinger’s ADMET Predictor or MetaPrint2D to identify likely Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) sites.
- Density Functional Theory (DFT): Calculate activation energies for hydroxylation at the benzylic position or amine oxidation .
- CYP450 Docking: Model interactions with CYP3A4/2D6 isoforms to predict metabolite formation .
How can researchers address contradictions in reported biological activity data for this compound across studies?
Advanced Research Question
- Experimental Replication: Standardize assay conditions (pH, temperature, cell lines) and compound purity (≥95% by HPLC).
- Data Normalization: Use internal controls (e.g., reference inhibitors) and report activity as % inhibition ± SEM.
- Meta-Analysis: Pool data from multiple studies using tools like RevMan, adjusting for variables like solvent (DMSO vs. water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
